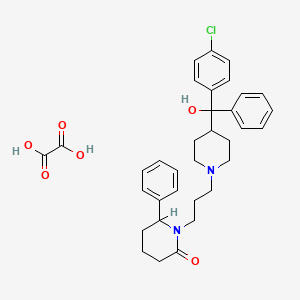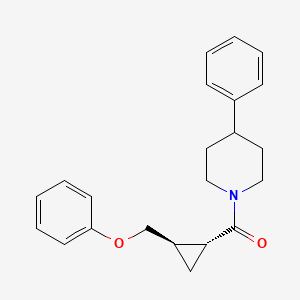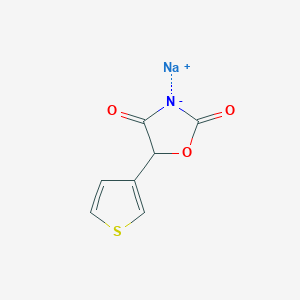
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol is a synthetic compound that belongs to the class of piperidinols This compound is structurally related to fentanyl analogues, which are known for their potent pharmacological effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Addition of the o-Tolyl Group: The o-tolyl group is added through a Friedel-Crafts alkylation reaction.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to form the piperidinol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenethyl and o-tolyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
4-Methylfentanyl: Another fentanyl analogue with a methyl group at the fourth position.
3-Methylbutyrfentanyl: A compound with a similar structure but different substituents.
Uniqueness
3-Methyl-1-phenethyl-4-(o-tolyl)-4-piperidinol is unique due to the specific combination of the phenethyl and o-tolyl groups, which impart distinct chemical and pharmacological properties
特性
CAS番号 |
95289-29-5 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
3-methyl-4-(2-methylphenyl)-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO/c1-17-8-6-7-11-20(17)21(23)13-15-22(16-18(21)2)14-12-19-9-4-3-5-10-19/h3-11,18,23H,12-16H2,1-2H3 |
InChIキー |
CNVZBXCRHJEDMR-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCC1(C2=CC=CC=C2C)O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



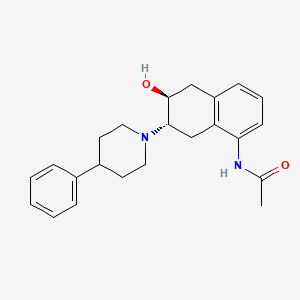
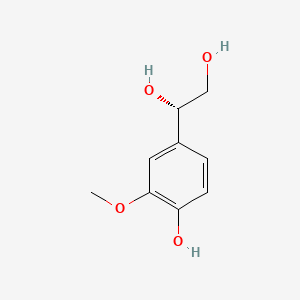
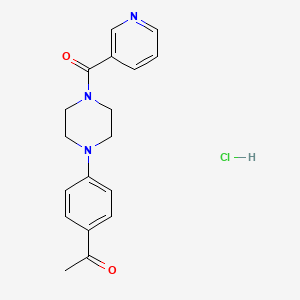


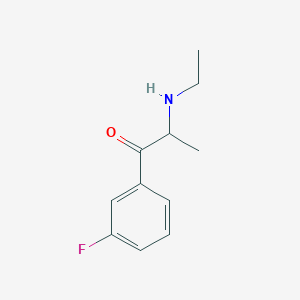

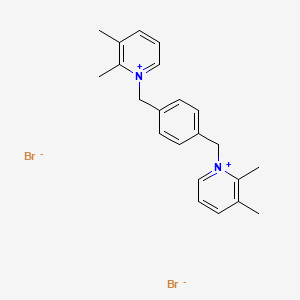
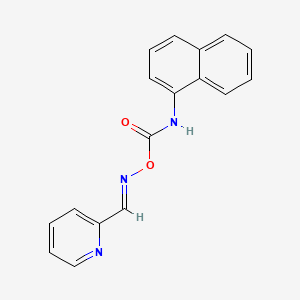
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
